Diethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methylmalonate
Overview
Description
Diethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methylmalonate is a useful research compound. Its molecular formula is C19H24O6 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Synthesis of Electron-Deficient Dienes : This compound has been utilized in the preparation and inverse-electron-demand Diels–Alder reaction of electron-deficient dienes (Boger & Mullican, 2003).
Tetrahydronaphthalene Derivatives : Research includes the synthesis of tetrahydronaphthalene derivatives through various organic reactions, demonstrating its utility in complex organic synthesis (Collins et al., 1984); (Collins, Cullen, & Stone, 1988).
Intramolecular Aromatic Substitution : The compound is involved in manganese(III) acetate oxidation processes for the creation of tetrahydronaphthalene derivatives, highlighting its role in aromatic substitution reactions (Citterio et al., 1994).
Medicinal Chemistry and Pharmacology
σ1 Receptor Binding : Studies have explored its derivatives for selective binding and activity at the sigma(1) receptor, indicating potential applications in neurological research and therapy (Berardi et al., 2005).
Antidepressant Properties : Derivatives of this compound, such as A-80426, have shown promise as novel antidepressants combining α-2 antagonist activity with serotonin uptake inhibitory activity, indicating its potential in depression treatment (Meyer et al., 1995).
Antiproliferative Activity : Some naphthalene derivatives have demonstrated antiproliferative activity in glioma cells, suggesting potential applications in cancer research (Abate et al., 2011).
Properties
IUPAC Name |
diethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-methylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-5-24-17(21)19(3,18(22)25-6-2)15-10-7-12-11-13(23-4)8-9-14(12)16(15)20/h8-9,11,15H,5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBMTTOXCCYUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC2=C(C1=O)C=CC(=C2)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673061 | |
Record name | Diethyl (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(methyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225228-88-5 | |
Record name | Diethyl (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(methyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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